1H-pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone]
Overview
Description
1H-Pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone] is a heterocyclic compound that features a pyrazole ring substituted with a hydrazone group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, which could potentially be the targets .
Mode of Action
It’s known that similar compounds form a bidentate chelate interaction with metal ions and π-π stacking interactions with phe381 and phe424 . The N3 position of the quinazoline-2,4-dione, which has a dual conformation, is surrounded by hydrophobic residues (Met335, Leu368, Leu427, Phe424, Phe392, and Phe381) .
Biochemical Pathways
Similar compounds have been found to exhibit significant efficacy against athppd, suggesting potential involvement in the hppd pathway .
Result of Action
Similar compounds have shown significant efficacy against athppd .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone] typically involves the reaction of 1H-pyrazole-4,5-dione with 4-chlorophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazones or other derivatives.
Scientific Research Applications
1H-Pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone] has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for biological pathways.
Comparison with Similar Compounds
- 1H-Pyrazole-4,5-dione 4-[N-(4-methylphenyl)hydrazone]
- 1H-Pyrazole-4,5-dione 4-[N-(4-nitrophenyl)hydrazone]
- 1H-Pyrazole-4,5-dione 4-[N-(4-bromophenyl)hydrazone]
Comparison: 1H-Pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone] is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. The chlorine atom can also participate in halogen bonding, adding another dimension to its chemical behavior .
Properties
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]-1,2-dihydropyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c10-6-1-3-7(4-2-6)12-13-8-5-11-14-9(8)15/h1-5H,(H2,11,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBWNXWILAZDNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CNNC2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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